AF568 NHS ester is a synthetic fluorophore that belongs to the family of fluorescent dyes, specifically designed for use in biological applications. It is structurally and functionally comparable to Alexa Fluor™ 568, which is widely utilized in various imaging techniques. The dye exhibits an excitation peak at 572 nm and an emission peak at 598 nm, making it suitable for fluorescence microscopy, flow cytometry, and Western blotting applications. AF568 NHS ester is particularly valued for its ability to conjugate with proteins and peptides through primary amines, allowing for stable signal generation in imaging .
The primary reaction involving AF568 NHS ester is its conjugation to amine-containing biomolecules. The NHS (N-hydroxysuccinimide) ester group reacts with primary amines (R-NH₂) found in proteins, peptides, or amine-modified oligonucleotides. This reaction forms a stable amide bond, resulting in a fluorescent conjugate that retains the optical properties of the original dye. The typical conditions for this reaction involve dissolving the dye in anhydrous dimethylformamide or dimethyl sulfoxide and conducting the reaction in a sodium bicarbonate buffer at pH 8.3 .
AF568 NHS ester exhibits significant biological activity due to its fluorescent properties, allowing researchers to visualize and track biomolecules in various biological assays. The conjugates formed with proteins or antibodies display enhanced fluorescence and photostability compared to other fluorophores, making them ideal for applications requiring high sensitivity and stability . The dye's pH insensitivity from pH 4 to pH 10 further contributes to its versatility in biological systems .
The synthesis of AF568 NHS ester typically involves the following steps:
AF568 NHS ester is extensively used in various applications, including:
Interaction studies using AF568 NHS ester often focus on understanding protein-protein interactions, receptor-ligand binding, and cellular uptake mechanisms. The fluorescent properties of the dye facilitate real-time monitoring of these interactions within live cells or tissues, providing insights into biological processes and cellular dynamics.
Compound Name | Excitation Peak (nm) | Emission Peak (nm) | Unique Features |
---|---|---|---|
AF568 NHS Ester | 572 | 598 | Stable conjugation with proteins; pH-insensitive emission |
Alexa Fluor™ 568 | 578 | 602 | High brightness; commonly used for protein labeling |
Rhodamine Red | 570 | 590 | Lower photostability compared to AF568; broader absorption range |
Texas Red | 596 | 620 | Longer wavelength; less suitable for multi-color applications |
Sulfo-Cyanine3.5 | 550 | 570 | Water-soluble; used in similar applications as AF568 |
AF568 NHS ester stands out due to its combination of high brightness, photostability, and versatility in conjugation reactions with various biomolecules, making it an excellent choice for researchers seeking reliable fluorescent labeling solutions .
AF568 NHS ester belongs to the sulfonated rhodamine derivative family, engineered to enhance water solubility and photostability. Its core structure consists of a xanthene scaffold modified with sulfonate groups, which reduce aggregation and improve compatibility with aqueous biological systems. The molecular formula C~49~H~63~N~5~O~13~S~2~ (molecular weight: 994.18 g/mol) includes a succinimidyl ester group (–O–(C=O)–N–(CH~2~)~2~–O–) that facilitates amine-reactive conjugation.
Key structural features include:
The design prioritizes stability, with the NHS ester remaining reactive for months when stored at –20°C in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
The conjugation of AF568 NHS ester to amines proceeds via nucleophilic acyl substitution (Figure 1). The reaction involves three stages:
Critical factors influencing reaction efficiency:
Protocol optimization focuses on maximizing conjugation yield while maintaining protein functionality. Key advancements include:
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Dye concentration | 10 mM in DMSO | Prevents precipitation |
Protein concentration | ≥2 mg/mL | Reduces side reactions |
Reaction time | 1–2 hours | Minimizes hydrolysis |
pH | 8.3 (0.1 M bicarbonate) | Enhances amine reactivity |
Temperature | 25°C | Balances speed and stability |
Improvements in scalability:
Challenges and solutions: